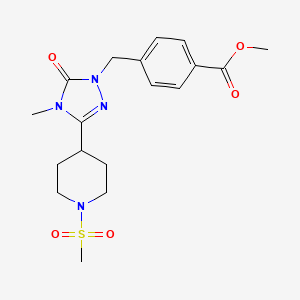

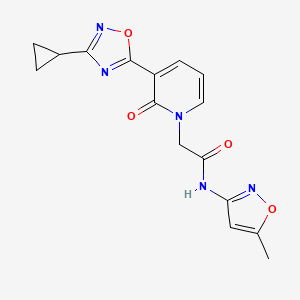

methyl 4-((4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “methyl 4-((4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzoate” is also known as QMPSB . It is an arylsulfonamide-based synthetic cannabinoid that has been sold as a designer drug . QMPSB was first discovered by Nathalie Lambeng and colleagues in 2007 .

Synthesis Analysis

QMPSB acts as a full agonist of the CB1 receptor and CB2 receptor with Ki values of 3 nM and 4 nM, respectively . Many related derivatives were subsequently produced, with the main focus of this work being to increase selectivity for the non-psychoactive CB2 receptor . This work led on from an earlier series of sulfamoyl benzamide derivatives for which a patent was filed in 2004 .Molecular Structure Analysis

The molecular formula of QMPSB is C22H22N2O4S . The SMILES representation of the molecule isCc1ccc (cc1 [S] (=O) (=O)N2CCCCC2)C (=O)Oc3cccc4cccnc34 .

Aplicaciones Científicas De Investigación

Synthesis and Antimicrobial Activities

Research into the synthesis and antimicrobial activities of 1,2,4-triazole derivatives reveals the significance of these compounds in developing new antimicrobial agents. For instance, Bektaş et al. (2007) and Bektaş et al. (2010) explored the synthesis of novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities. These studies demonstrated that certain derivatives possess good or moderate activities against various microorganisms, highlighting their potential as antimicrobial agents Molecules, 2007; Medicinal Chemistry Research, 2010.

Crystallographic Studies

An X-ray crystallographic study by Little et al. (2008) on related triazenes, including a compound structurally similar to methyl 4-{(E)-2-(4-methylpiperazino)-1-diazenyl}benzoate, provides insights into the structural aspects of these compounds. This research contributes to the understanding of molecular conformations and interactions in solid-state chemistry, which can be pivotal for designing drugs with specific targeting capabilities Journal of Chemical Crystallography, 2008.

Synthesis and Evaluation of Biological Activities

The synthesis and biological activity studies of new hybrid molecules containing tryptamine moiety, including those with a structure incorporating elements of the methyl 4-((4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzoate, have been conducted by Bektaş et al. (2010). This research underlines the importance of these compounds in medicinal chemistry, especially for their antimicrobial properties Medicinal Chemistry Research, 2010.

Synthesis, Antioxidant, and Antimicrobial Activities

Additionally, the synthesis of novel compounds for evaluation of their antimicrobial activity is an area of significant interest. Dalloul et al. (2017) synthesized 1,2,4,8-tetraazaspiro[4.5]dec-2-enes containing 1,2,4-triazole, piperidine, and sulfonamide moieties, which showcased significant antimicrobial activity on several strains of microbes. This research suggests the potential utility of such compounds in developing new antimicrobial agents Dalloul et al., 2017.

Direcciones Futuras

The future directions for research on QMPSB could include further exploration of its pharmacological effects, potential therapeutic uses, and safety profile. Additionally, research could focus on developing derivatives with increased selectivity for the CB2 receptor, as this could potentially reduce psychoactive effects .

Propiedades

IUPAC Name |

methyl 4-[[4-methyl-3-(1-methylsulfonylpiperidin-4-yl)-5-oxo-1,2,4-triazol-1-yl]methyl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N4O5S/c1-20-16(14-8-10-21(11-9-14)28(3,25)26)19-22(18(20)24)12-13-4-6-15(7-5-13)17(23)27-2/h4-7,14H,8-12H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ARYOHDBQTISENU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)CC2=CC=C(C=C2)C(=O)OC)C3CCN(CC3)S(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-((4-methyl-3-(1-(methylsulfonyl)piperidin-4-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)methyl)benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

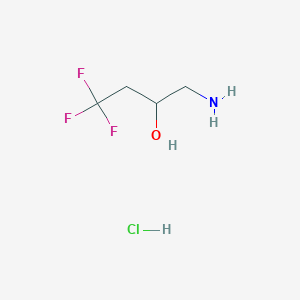

![2-[(2-Aminoethyl)sulfanyl]ethan-1-amine dihydrochloride](/img/structure/B2807076.png)

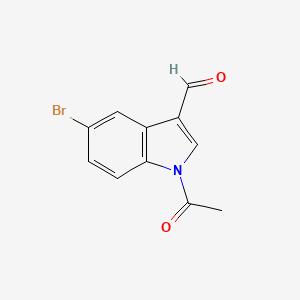

![1-{1-[(4-chlorophenyl)sulfonyl]prolyl}-3,5-dimethyl-4-[(4-nitrophenyl)thio]-1H-pyrazole](/img/structure/B2807081.png)

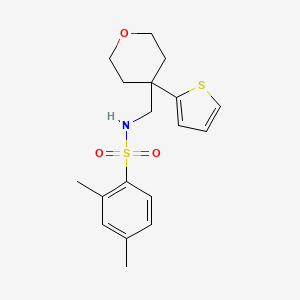

![3-ethyl-1,7-dimethyl-8-(4-phenoxyphenyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2807087.png)

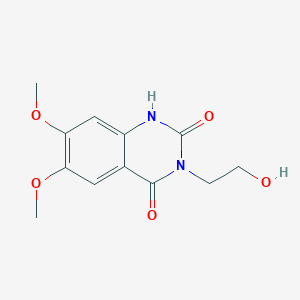

![(2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)(3-((3-(dimethylamino)pyrazin-2-yl)oxy)piperidin-1-yl)methanone](/img/structure/B2807090.png)